molecular formula C20H16BrNO3 B11428480 6-bromo-4-(4-hydroxy-3-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

6-bromo-4-(4-hydroxy-3-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Cat. No.: B11428480
M. Wt: 398.2 g/mol
InChI Key: VEOGJBJZTAQPHQ-UHFFFAOYSA-N
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Description

6-bromo-4-(4-hydroxy-3-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a bromine atom, a hydroxy group, and a methoxy group, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-(4-hydroxy-3-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the bromination of a suitable quinoline precursor. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The hydroxy and methoxy groups are introduced through subsequent reactions, such as hydroxylation and methylation, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, precise temperature control, and efficient purification techniques. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

6-bromo-4-(4-hydroxy-3-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the quinoline ring.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: De-brominated or reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-bromo-4-(4-hydroxy-3-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-bromo-4-(4-hydroxy-3-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets. The hydroxy and methoxy groups may facilitate binding to enzymes or receptors, leading to modulation of biological pathways. The bromine atom may also play a role in enhancing the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-3-methoxyphenyl derivatives: Compounds with similar hydroxy and methoxy groups.

    Bromoquinoline derivatives: Compounds with bromine substitution on the quinoline ring.

    Quinoline derivatives: A broad class of compounds with diverse biological activities.

Uniqueness

6-bromo-4-(4-hydroxy-3-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is unique due to the specific combination of bromine, hydroxy, and methoxy groups, which confer distinct chemical and biological properties. This combination may enhance its potential as a therapeutic agent and its versatility in chemical synthesis.

Properties

Molecular Formula

C20H16BrNO3

Molecular Weight

398.2 g/mol

IUPAC Name

6-bromo-4-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one

InChI

InChI=1S/C20H16BrNO3/c1-25-18-8-11(6-7-17(18)23)14-10-19(24)22-20-13-5-3-2-4-12(13)16(21)9-15(14)20/h2-9,14,23H,10H2,1H3,(H,22,24)

InChI Key

VEOGJBJZTAQPHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2CC(=O)NC3=C2C=C(C4=CC=CC=C43)Br)O

Origin of Product

United States

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